molecular formula C11H14O3 B6326145 Ethyl 2-methoxy-4-methylbenzoate CAS No. 99500-39-7

Ethyl 2-methoxy-4-methylbenzoate

Cat. No. B6326145
Key on ui cas rn: 99500-39-7
M. Wt: 194.23 g/mol
InChI Key: AAXLPMDTDLPTIB-UHFFFAOYSA-N
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Patent
US04837333

Procedure details

A stirred solution of 2-methoxy-4-methylbenzoic acid (35 g, 0.211 mol) in benzene (400 ml) was treated dropwise with oxalyl chloride (40 g, 0.317 mol). After 3 hours at room temperature the solvent and excess oxalyl chloride were evaporated under reduced pressure and the resulting crude acid chloride residue was treated with ethanol (200 ml) and heated under reflux for 1 hour. The solvent was evaporated off under reduced pressure to give the crude product which was purified by column chromatography (silica gel, dichloromethane) to yield ethyl 2-methoxy-4-methylbenzoate as a pale yellow oil having the following structural characteristics:
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:13](Cl)(=O)[C:14](Cl)=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH2:13][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours at room temperature the solvent and excess oxalyl chloride were evaporated under reduced pressure
Duration
3 h
ADDITION
Type
ADDITION
Details
the resulting crude acid chloride residue was treated with ethanol (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OCC)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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